N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
Description
N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide is a spiro[indole-thiadiazole] hybrid compound characterized by a complex bicyclic framework. Its structure features a fused indole ring linked to a 1,3,4-thiadiazole moiety via a spiro junction at the indole’s C3 position. This compound is synthesized through multi-step reactions involving cyclization and substitution, with crystallographic validation often performed using tools like SHELXL and ORTEP-3 .
Properties
IUPAC Name |
N-[4-acetyl-5',7'-dimethyl-1'-(3-methylbutyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-11(2)7-8-23-17-13(4)9-12(3)10-16(17)20(18(23)27)24(15(6)26)22-19(28-20)21-14(5)25/h9-11H,7-8H2,1-6H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZBUGLSZVZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2CCC(C)C)N(N=C(S3)NC(=O)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide is a complex organic compound belonging to the class of spiro[indole-thiadiazole] derivatives. Its unique spiro structure and functional groups suggest it may exhibit significant biological activities. This article reviews the compound's synthesis, biological activity, and potential applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N4O3S with a molecular weight of 402.51 g/mol. The compound features an acetamide group and a thiadiazole moiety that enhance its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the spiro[indole-thiadiazole] framework.
- Introduction of the acetamide and acetyl groups.
- Purification to achieve a high purity level (usually around 95%).
Biological Activity
Research indicates that derivatives of spiro[indole-thiadiazole], including this compound, exhibit various biological activities:
Antimicrobial Activity
Thiadiazole derivatives have been explored for their potential as antimicrobial agents. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains. The specific mechanisms are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Properties
Recent studies on related compounds indicate potential anti-inflammatory effects through inhibition of lipoxygenase (LOX) enzymes. For instance, compounds structurally related to N-[3'-acetyl-5,7-dimethyl...] have demonstrated significant inhibition of 5-lipoxygenase (5-LOX), which is crucial in the inflammatory response. The IC50 values for these compounds suggest effective concentrations for therapeutic applications .
Case Studies
Case Study 1: Inhibition of 5-Lipoxygenase
A study evaluated several indoline-based compounds for their ability to inhibit 5-LOX in human polymorphonuclear leukocytes (PMNLs). One derivative showed an IC50 value of 1.38 μM against activated PMNLs and 0.45 μM against isolated human recombinant 5-LOX. This highlights the potential of similar spiro[indole-thiadiazole] derivatives in managing inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives. Results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance their efficacy further.
Research Findings Summary
The following table summarizes key findings regarding the biological activities associated with N-[3'-acetyl-5,7-dimethyl...] and its derivatives:
Comparison with Similar Compounds
Spiro[indole-thiadiazole] derivatives are of interest due to their structural complexity and diverse pharmacological profiles. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity: The 3-methylbutyl group in the target compound increases lipophilicity compared to the phenoxyethyl (C23H24N4O4S) and piperidinylethyl (C22H28N5O3S) derivatives, affecting membrane permeability .
- Solubility : Piperidine-containing analogs exhibit enhanced aqueous solubility due to protonatable nitrogen atoms, whereas the target compound’s alkyl chain favors organic solvents .
- Stereoelectronic Effects : The 5,7-dimethyl groups on the indole ring may sterically hinder interactions with planar biological targets, unlike the unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of indole and thiadiazole precursors under reflux conditions. Key parameters include:
- Temperature : Maintain 80–100°C during cyclization steps to ensure proper ring formation.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetic acid) to stabilize intermediates .
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm completion by disappearance of starting material spots .
- Purification : Recrystallize from pet-ether or DMF/acetic acid mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton and carbon environments, confirming spiro-junction and acetyl/methyl substituents. For example, the acetyl group shows a singlet near δ 2.1 ppm in 1H NMR .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C18H22N4O3S) and detects fragmentation patterns .
- X-ray Diffraction : Resolves crystal packing and bond angles, critical for verifying spirocyclic geometry .
Q. How can researchers assess the compound’s purity post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) to quantify impurities. Aim for retention time consistency and ≥98% peak area .
- Melting Point Analysis : Compare observed melting points (e.g., 210–215°C) with literature values to detect solvate formation or impurities .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability in anticancer activity assessments .
- Orthogonal Assays : Combine MTT cytotoxicity assays with caspase-3 activation studies to confirm apoptosis mechanisms .
- Dose-Response Curves : Use Hill slope analysis to differentiate between true bioactivity and assay artifacts .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Modification : Replace the 3-methylbutyl group with shorter alkyl chains (e.g., ethyl or propyl) to evaluate effects on lipophilicity and cellular uptake. Monitor changes via logP calculations and Caco-2 permeability assays .
- Molecular Docking : Model interactions with cancer targets (e.g., topoisomerase II) using AutoDock Vina. Focus on hydrogen bonding between the acetamide group and catalytic residues .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 5,7-dimethyl positions to reduce CYP450-mediated oxidation .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Solubility Assays : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods. Use surfactants (e.g., Tween 80) if precipitation occurs .
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to determine unbound fraction. Correlate with in vivo efficacy .
- Microsomal Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS to estimate hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
